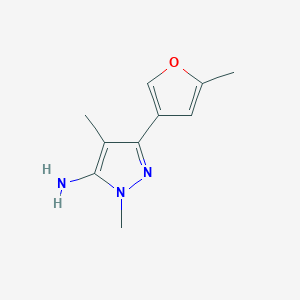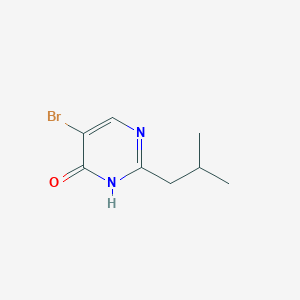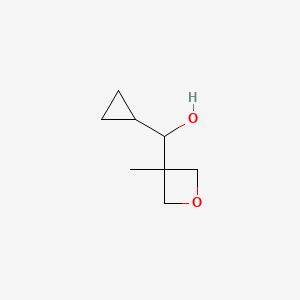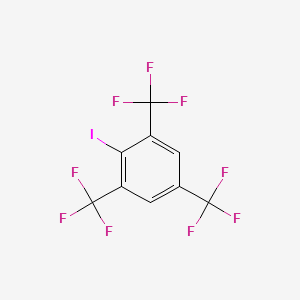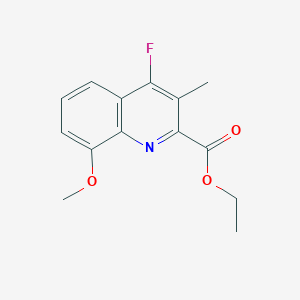
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine, methoxy, and methyl groups, as well as an ethyl ester functional group. The molecular formula of this compound is C14H14FNO3, and it has a molecular weight of 263.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties
作用机制
The mechanism of action of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound’s fluorine and methoxy substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological effects .
相似化合物的比较
- Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
- Ethyl 4-bromo-8-methoxy-3-methylquinoline-2-carboxylate
- Ethyl 4-fluoro-8-hydroxy-3-methylquinoline-2-carboxylate
Comparison: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit improved pharmacokinetic properties and higher potency in certain applications .
属性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC 名称 |
ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 |
InChI 键 |
IKQBYISUOYXXNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


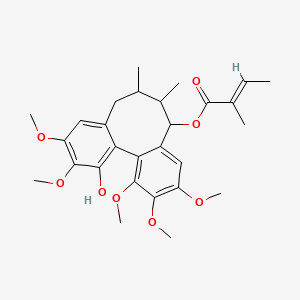
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
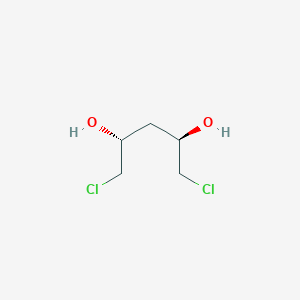
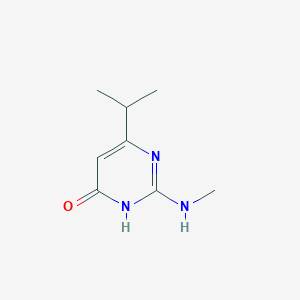
![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
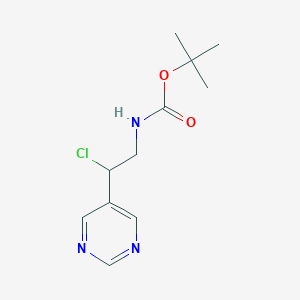
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
